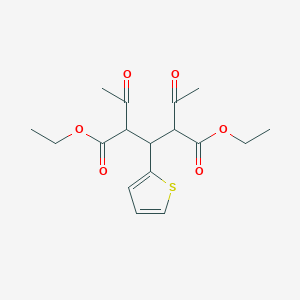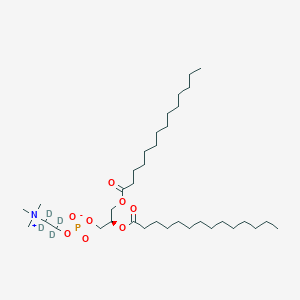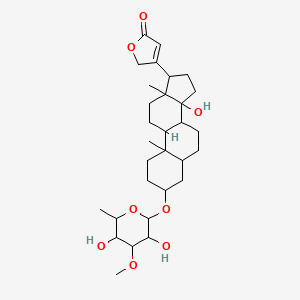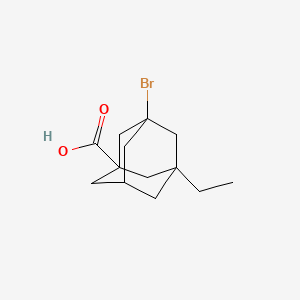
3',4'-(Methylenedioxy)-2-(1-pyrrolidinyl)butyrophenone-d8 Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’,4’-(Methylenedioxy)-2-(1-pyrrolidinyl)butyrophenone-d8 Hydrochloride is a synthetic compound that belongs to the class of substituted phenones. This compound is characterized by the presence of a methylenedioxy group attached to the phenyl ring and a pyrrolidinyl group attached to the butyrophenone backbone. The “d8” designation indicates that this compound is deuterated, meaning it contains deuterium atoms instead of hydrogen atoms, which can be useful in various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,4’-(Methylenedioxy)-2-(1-pyrrolidinyl)butyrophenone-d8 Hydrochloride typically involves several steps:
Formation of the Methylenedioxy Group: This step involves the reaction of a phenol derivative with methylene chloride in the presence of a base to form the methylenedioxy group.
Attachment of the Pyrrolidinyl Group: The pyrrolidinyl group is introduced through a nucleophilic substitution reaction, where a pyrrolidine derivative reacts with a suitable leaving group on the butyrophenone backbone.
Deuteration: The final step involves the incorporation of deuterium atoms, which can be achieved through various methods such as catalytic exchange or the use of deuterated reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3’,4’-(Methylenedioxy)-2-(1-pyrrolidinyl)butyrophenone-d8 Hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methylenedioxy and pyrrolidinyl groups can participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as a reference standard in analytical chemistry due to its deuterated nature.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 3’,4’-(Methylenedioxy)-2-(1-pyrrolidinyl)butyrophenone-d8 Hydrochloride involves its interaction with specific molecular targets and pathways. The methylenedioxy group may interact with enzymes or receptors, while the pyrrolidinyl group may influence the compound’s binding affinity and selectivity. The deuterated nature of the compound can also affect its metabolic stability and pharmacokinetics.
Comparison with Similar Compounds
Similar Compounds
3’,4’-(Methylenedioxy)-2-(1-pyrrolidinyl)butyrophenone: The non-deuterated version of the compound.
3’,4’-(Methylenedioxy)phenyl-2-propanone: A related compound with a similar methylenedioxy group.
2-(1-Pyrrolidinyl)butyrophenone: A compound with a similar pyrrolidinyl group but lacking the methylenedioxy group.
Uniqueness
The uniqueness of 3’,4’-(Methylenedioxy)-2-(1-pyrrolidinyl)butyrophenone-d8 Hydrochloride lies in its deuterated nature, which can provide advantages in scientific research, such as improved stability and distinct spectroscopic properties.
Properties
CAS No. |
1346599-16-3 |
|---|---|
Molecular Formula |
C15H20ClNO3 |
Molecular Weight |
305.82 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-(2,2,3,3,4,4,5,5-octadeuteriopyrrolidin-1-yl)butan-1-one;hydrochloride |
InChI |
InChI=1S/C15H19NO3.ClH/c1-2-12(16-7-3-4-8-16)15(17)11-5-6-13-14(9-11)19-10-18-13;/h5-6,9,12H,2-4,7-8,10H2,1H3;1H/i3D2,4D2,7D2,8D2; |
InChI Key |
ATCKCJHEOJFKJW-SOLWPGNYSA-N |
Isomeric SMILES |
[2H]C1(C(C(N(C1([2H])[2H])C(CC)C(=O)C2=CC3=C(C=C2)OCO3)([2H])[2H])([2H])[2H])[2H].Cl |
Canonical SMILES |
CCC(C(=O)C1=CC2=C(C=C1)OCO2)N3CCCC3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-benzo[c]phenanthren-6-ylacetamide](/img/structure/B11938091.png)
![N-(3-chlorophenyl)-3-[5-(4-chlorophenyl)-2-furyl]propanamide](/img/structure/B11938097.png)

![N-[(S)-cyclopropyl(pyridin-2-yl)methyl]-3-[4-[(1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl]phenyl]-1H-indazole-5-carboxamide](/img/structure/B11938118.png)



![(7R,8R)-7,8,9,10-Tetrahydrobenzo[def]chrysene-7,8-diol](/img/structure/B11938141.png)

![[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[6-[3-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]hexanoyl-methylamino]propanoate](/img/structure/B11938147.png)
![(�) 3-(2-{[4-(trifluoromethoxy)phenyl]amino}-1-[(cis)-3,3,5-trimethylcyclohexyl]-1H-benzimidazol-5-yl)propanoic acid](/img/structure/B11938152.png)
![1-((4-(Trifluoromethyl)phenyl)sulfonyl)bicyclo[2.1.0]pentane](/img/structure/B11938156.png)

